

Application Notes: Spectrophotometric Analysis of Nickel using Dimethylglyoxime

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Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

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Introduction

The spectrophotometric determination of nickel using dimethylglyoxime (DMG) is a classic and reliable analytical method. The procedure is based on the reaction of nickel(II) ions with DMG in an alkaline medium to form a stable, colored complex. For spectrophotometry, an oxidizing agent is typically added to produce a water-soluble, intensely colored red-brown complex, believed to contain nickel in a higher oxidation state (Ni(IV)). The intensity of this color, which is directly proportional to the concentration of nickel, is measured using a spectrophotometer, making it a highly effective quantitative technique. This method is widely applicable for determining nickel content in various samples, including alloys, wastewater, and biological materials.^{[1][2]}

Principle

In a neutral or slightly alkaline solution, nickel(II) ions react with two molecules of dimethylglyoxime to form a sparingly soluble, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$.^[3] This reaction is highly specific and is the basis for gravimetric analysis.

For spectrophotometric analysis, which requires a soluble complex, the reaction is modified. In the presence of an oxidizing agent such as bromine water, potassium persulfate, or iodine, and in a strongly alkaline (ammoniacal) solution, a soluble, red-brown complex is formed.^{[1][2][4]} The complex absorbs maximally at a wavelength of approximately 445 nm.^{[1][4]} The

absorbance of the solution at this wavelength follows Beer's Law, allowing for the quantitative determination of nickel concentration.

Key Analytical Parameters

The performance of the method can be characterized by several key parameters, which are summarized below.

Parameter	Value	Notes
Wavelength of Max. Absorbance (λ_{max})	~445 nm	For the oxidized Ni-DMG complex in an aqueous solution.[1][4]
~375 nm	For the Ni(II)-DMG complex extracted into chloroform.[5]	
Optimal pH Range	9 - 12	For quantitative formation of the colored complex.[2][6]
Molar Absorptivity (ϵ)	$5.42 \times 10^4 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	At 445 nm for a flotation-spectrophotometric method.[2]
Limit of Detection (LOD)	13 $\mu\text{g/L}$	Reported for a method using ultrasonic irradiation.[7]
Linearity Range	0.15 - 1.5 mg/L	Reported for a method using ultrasonic irradiation.[7]
Color Stability	~10 minutes	Absorbance should be measured within a fixed time after color development.[1][4]

Interferences

While the method is quite selective, certain ions can interfere with the determination:

- Cobalt(II), Copper(II), and Iron(II)/(III): These ions can also form colored complexes with DMG.[2][7][8]

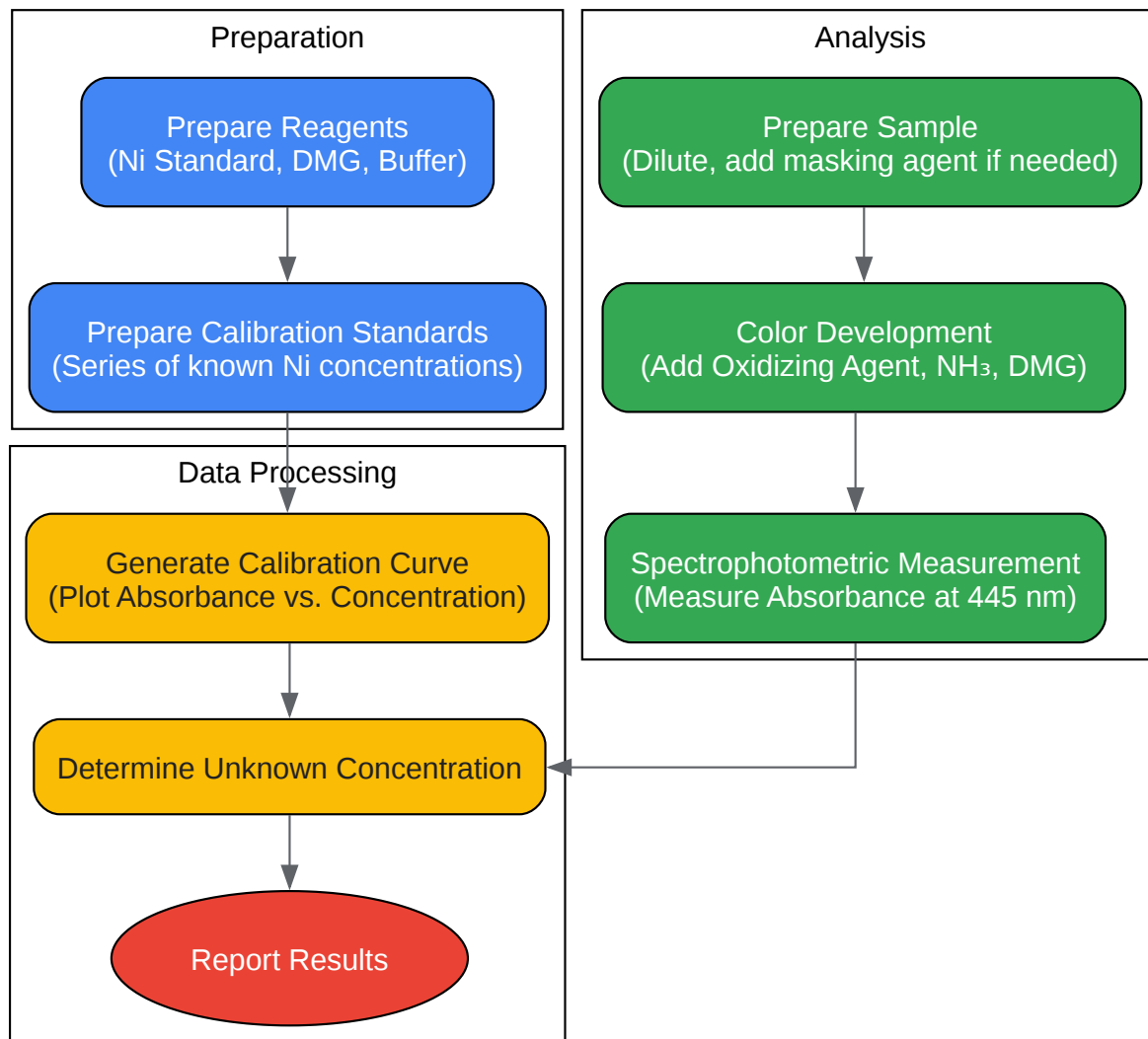
- Mitigation: The interference from iron and other metals can be eliminated by adding a masking agent, such as citrate or tartrate, which forms stable, soluble complexes with the interfering ions, preventing their reaction with DMG.[9]
- EDTA: This chelating agent will strongly complex with nickel and must be absent from the sample solution as it causes a significant negative interference.[5]

Visualizations

Chemical Reaction of Nickel and Dimethylglyoxime

Caption: Reaction of one Ni^{2+} ion with two molecules of DMG.

Experimental Workflow



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